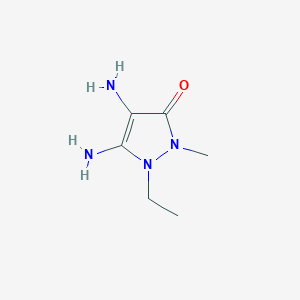
di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate is a chiral compound that features a pyrrolidine ring substituted with two tert-butyl carbamate groups. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate typically involves the protection of amino groups using tert-butyl dicarbonate. One common method starts with L-aspartic acid, which undergoes methylation, reduction, and protection steps to yield the desired compound . The reaction conditions often involve the use of methyl iodide for methylation, lithium aluminum hydride for reduction, and di-tert-butyl dicarbonate for protection .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly involving the tert-butyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Methyl iodide: for methylation reactions.
Lithium aluminum hydride: for reduction reactions.
Di-tert-butyl dicarbonate: for protection of amino groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride typically yields the corresponding amine derivatives.
科学研究应用
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate has several scientific research applications, including:
作用机制
The mechanism of action of di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable carbamate linkages, which can modulate the activity of enzymes and other proteins. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Di-tert-butyl (3S,4S)-1-benzylpyrrolidine-3,4-diyldicarbamate: A similar compound with a benzyl group instead of hydrogen atoms on the pyrrolidine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butyl carbamate group, used in similar applications.
Uniqueness
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate is unique due to its specific stereochemistry and the presence of two tert-butyl carbamate groups. This structural configuration imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
属性
分子式 |
C14H27N3O4 |
|---|---|
分子量 |
301.38 g/mol |
IUPAC 名称 |
tert-butyl N-[(3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10(9)17-12(19)21-14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19)/t9-,10-/m0/s1 |
InChI 键 |
RHCVWDKJCGSONV-UWVGGRQHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
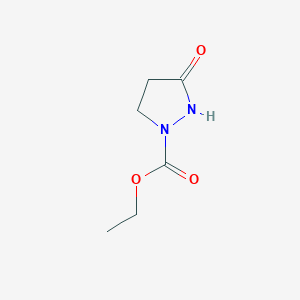

![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
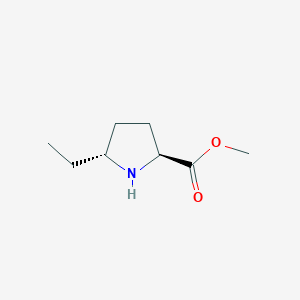
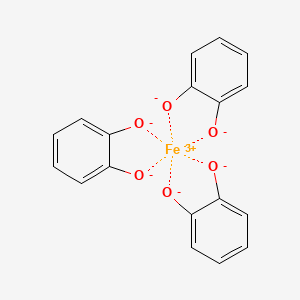

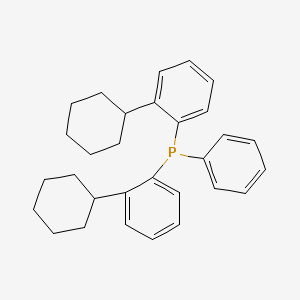
![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)
